

4,5-Dichloro-3(2H)-pyridazinone basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Dichloro-3(2H)-pyridazinone**

Cat. No.: **B026424**

[Get Quote](#)

An In-depth Technical Guide to **4,5-Dichloro-3(2H)-pyridazinone**: Core Properties and Applications

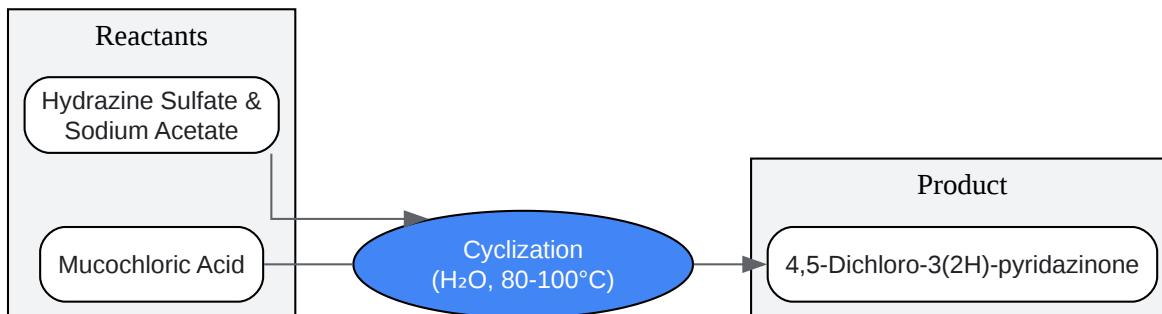
Introduction

4,5-Dichloro-3(2H)-pyridazinone is a versatile heterocyclic compound that serves as a critical building block in medicinal and agricultural chemistry.^{[1][2]} Its unique structure, characterized by a pyridazinone core with two chlorine substituents, imparts a specific reactivity profile that makes it an invaluable intermediate for synthesizing a wide range of derivatives.^{[3][4]} This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. The stability and efficacy of this molecule make it a prime choice for innovation in both crop protection and the development of novel therapeutics.^[1]

Physicochemical Properties

The physical and chemical characteristics of **4,5-dichloro-3(2H)-pyridazinone** are foundational to its handling, storage, and application in synthetic chemistry. The compound typically appears as a beige or white to yellow crystalline solid.^{[1][5][6]} Proper storage involves keeping it in a dark, dry place at room temperature.^[5]

Table 1: Key Physicochemical Properties of **4,5-Dichloro-3(2H)-pyridazinone**


Property	Value	Source(s)
CAS Number	932-22-9	[1] [5]
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O	[1] [5]
Molecular Weight	164.97 g/mol	[1] [7]
Appearance	Beige to white/yellow crystalline solid	[1] [5] [6]
Melting Point	204-206 °C	[5] [6] [8]
Boiling Point	339.2 °C at 760 mmHg	[5] [9]
Density	~1.76 - 1.8 g/cm ³	[5] [9]
Solubility	Slightly soluble in DMSO and Methanol	[5]
Flash Point	159 °C	[5] [9]
pKa (Predicted)	8.39 ± 0.60	[5]
LogP	1.07670	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
InChI Key	VJWXIRQLLGYIDI-UHFFFAOYSA-N	[7] [10]

Synthesis and Manufacturing

The primary and most cited method for synthesizing **4,5-dichloro-3(2H)-pyridazinone** involves the reaction of mucochloric acid with a hydrazine source. This reaction provides a direct and efficient pathway to the desired pyridazinone ring structure.

Synthetic Pathway from Mucochloric Acid

The synthesis begins with mucochloric acid, which, when reacted with hydrazine sulfate in the presence of a weak base like sodium acetate, undergoes cyclization to form the pyridazinone ring.[11] The chlorine atoms from the mucochloric acid are retained at the 4 and 5 positions of the resulting heterocyclic system.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4,5-dichloro-3(2H)-pyridazinone** from mucochloric acid.

Experimental Protocol: Synthesis from Mucochloric Acid

This protocol is adapted from established literature procedures.[11] The causality behind this choice of reactants is the high reactivity of the aldehyde and carboxylic acid functionalities in mucochloric acid with the two nucleophilic nitrogen atoms of hydrazine, leading to a spontaneous and high-yield ring-closing reaction.

Materials:

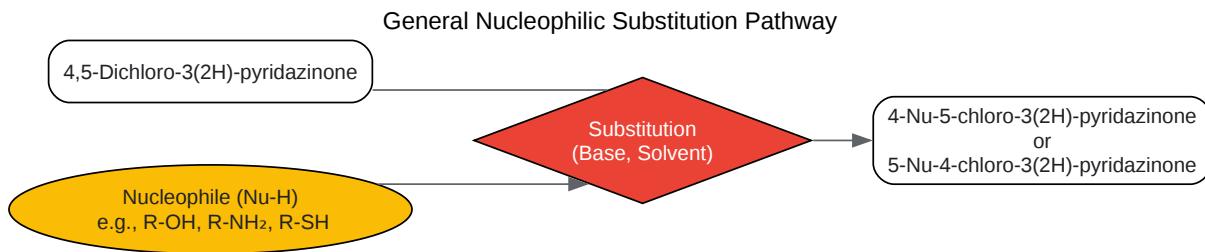
- Mucochloric acid (3.9 g)
- Hydrazine sulfate (3.1 g)
- Sodium acetate (3.0 g)
- Water

Procedure:

- A solution of 3.9 grams of mucochloric acid in water is prepared in a suitable reaction vessel.
- The solution is warmed to a temperature range of 80-100°C with stirring.[11]
- A mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added to the heated solution.[11] The sodium acetate acts as a base to free the hydrazine from its salt, enabling it to react.
- Upon addition, a solid precipitate of **4,5-dichloro-3(2H)-pyridazinone** forms.
- The reaction mixture is cooled, and the solid product is collected by filtration.
- The crude product is recrystallized from water to yield the purified compound (approx. 3.0 grams).[11]

This self-validating system relies on the precipitation of the product from the aqueous reaction medium, allowing for simple isolation and purification.

Chemical Reactivity and Derivatization


The reactivity of **4,5-dichloro-3(2H)-pyridazinone** is dominated by the two chlorine atoms attached to the pyridazinone ring. These halogens make the C4 and C5 positions highly electrophilic and susceptible to nucleophilic substitution reactions.[12][13] This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of various functional groups to create a library of derivatives.

The N-H group at the 2-position can also be alkylated or arylated, further expanding the synthetic possibilities. For instance, methylation with dimethyl sulfate in the presence of a base yields 4,5-dichloro-2-methyl-3(2H)-pyridazinone.[14]

Nucleophilic Substitution

A wide variety of nucleophiles, including amines, phenols, and thiols, can displace one or both chlorine atoms.[12][13] The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced first) can be influenced by the substituent at the N-2 position and the

reaction conditions.[13] These reactions are fundamental to synthesizing derivatives with tailored biological activities.[12]

[Click to download full resolution via product page](#)

Caption: General scheme for nucleophilic substitution on the pyridazinone core.

Applications in Research and Development

The pyridazinone scaffold is a well-established pharmacophore and agrochemical template.[2][3][15] Consequently, **4,5-dichloro-3(2H)-pyridazinone** is a highly sought-after intermediate in several R&D sectors.

Agricultural Chemistry

This compound is a key intermediate in the synthesis of herbicides.[1][16] Pyridazinone derivatives are known to act as potent inhibitors of biological pathways specific to plants, such as the protoporphyrinogen oxidase (PPO) enzyme, leading to effective weed control.[17][18] The ability to functionalize the pyridazinone core allows for the development of selective herbicides that can enhance crop yields with potentially lower environmental impact compared to older chemistries.[1][19]

Pharmaceutical and Drug Development

In medicinal chemistry, the pyridazinone nucleus is present in compounds with a wide spectrum of pharmacological activities.[2][3][20] Derivatives synthesized from **4,5-dichloro-3(2H)-pyridazinone** have been investigated for various therapeutic applications:

- Anti-inflammatory and Analgesic: Certain substituted pyridazinones show potential as anti-inflammatory and pain-relief agents.[1][3]
- Anticancer: The scaffold has been used to develop novel anti-cancer agents, with some derivatives showing promising in-vitro and in-vivo activity against tumor cell lines.[20][21][22]
- Cardiovascular: Pyridazinone derivatives have been explored for cardiovascular applications, including as antihypertensive and antiplatelet agents.[3][20]
- Antimicrobial: The molecule has been used as a starting point for creating compounds with antibacterial, antifungal, and tuberculostatic properties.[3][5][6][23]

Material Science

The compound is also utilized in the formulation of specialty polymers and coatings, where its incorporation can enhance durability and resistance to environmental factors.[1][19]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4,5-dichloro-3(2H)-pyridazinone**. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][9] Aggregated GHS data also indicates it can be harmful if swallowed. [9]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[24]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. While detailed spectra are best consulted from dedicated databases, typical characterization data includes:

- ^{13}C NMR: Data for **4,5-dichloro-3(2H)-pyridazinone** is available in the literature and spectral databases.[25]
- Mass Spectrometry: The exact mass is 163.954418 g/mol .[5][9] The mass spectrum will show a characteristic isotopic pattern due to the presence of two chlorine atoms.
- FT-IR and FT-Raman: The solid-phase spectra have been studied and can be used for identification.[6]

Conclusion

4,5-Dichloro-3(2H)-pyridazinone is a foundational building block whose value lies in its straightforward synthesis and versatile reactivity. The two chlorine atoms provide reactive handles for extensive derivatization, enabling access to a vast chemical space. Its established role in the development of herbicides and a wide array of potential therapeutic agents underscores its continued importance in applied chemical research. This guide provides the core technical knowledge needed to effectively and safely utilize this compound for advanced scientific discovery.

References

- **4,5-Dichloro-3(2H)-pyridazinone**. LookChem. [\[Link\]](#)
- **4,5-Dichloro-3(2H)-pyridazinone** (CAS 932-22-9) – Thermophysical Properties. Chemcasts. [\[Link\]](#)
- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone deriv
- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors.
- Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors.
- Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. [\[Link\]](#)
- **4,5-Dichloro-3(2H)-pyridazinone** Properties vs Temperature | Cp, Density, Viscosity. Chemcasts. [\[Link\]](#)
- NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. HETEROCYCLES, Vol. 55, No.10, 2001. [\[Link\]](#)
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds.

- CAS No : 932-22-9 | Product Name : **4,5-Dichloro-3(2H)-pyridazinone**.
- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [\[Link\]](#)
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [\[Link\]](#)
- **4,5-dichloro-3(2H)-pyridazinone**. SpectraBase. [\[Link\]](#)
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- 4,5-Dichloro-3-hydroxypyridazine. PubChem. [\[Link\]](#)
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [\[Link\]](#)
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. sarpublishation.com [sarpublishation.com]
- 4. chemneo.com [chemneo.com]
- 5. lookchem.com [lookchem.com]
- 6. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4,5-Dichloro-3(2H)-pyridazinone 98% CAS: 932-22-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 9. echemi.com [echemi.com]
- 10. 4,5-Dichloro-3(2H)-pyridazinone | CAS: 932-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical

Reagents Supplier [finetechnology-ind.com]

- 11. prepchem.com [prepchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemimpex.com [chemimpex.com]
- 20. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarena.com [scholarena.com]
- 22. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. echemi.com [echemi.com]
- 25. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [4,5-Dichloro-3(2H)-pyridazinone basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026424#4-5-dichloro-3-2h-pyridazinone-basic-properties\]](https://www.benchchem.com/product/b026424#4-5-dichloro-3-2h-pyridazinone-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com